Lufenuron

Catalog No.
S533770
CAS No.
103055-07-8
M.F
C17H8Cl2F8N2O3
M. Wt
511.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lufenuron

CAS Number

103055-07-8

Product Name

Lufenuron

IUPAC Name

N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C17H8Cl2F8N2O3

Molecular Weight

511.1 g/mol

InChI

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)

InChI Key

PWPJGUXAGUPAHP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

fluphenacur;(rs)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxyl)phenyl]3-(2,6-difluorobenzoyl)urea;cga-184,699;LUFENURON;Benzamide, N-2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylaminocarbonyl-2,6-difluoro-;lufenuron (bsi,iso,inn);(RS)-1-[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea;N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F

The exact mass of the compound Lufenuron is 509.9784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759097. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Lufenuron (CAS: 103055-07-8) is a highly lipophilic (log P ~5.12) benzoylphenylurea (BPU) insect growth regulator (IGR) that acts as a potent inhibitor of chitin synthesis [1]. Unlike neurotoxic insecticides, lufenuron specifically disrupts the polymerization of N-acetylglucosamine into chitin, preventing molting in larvae and exhibiting profound ovicidal effects [2]. Its extremely low water solubility (<0.06 mg/L) and high affinity for organic matrices make it a critical active pharmaceutical ingredient (API) in veterinary medicine for sustained flea control, as well as an essential agricultural and structural pest control agent where long-term environmental persistence and rainfastness are required [3].

Substituting lufenuron with first-generation BPUs (like diflubenzuron) or neurotoxic adulticides (like spinosad or fipronil) fundamentally alters product performance and life-cycle control [1]. While adulticides provide rapid knockdown, they fail to prevent the emergence of subsequent pest generations, leading to rebound infestations[2]. Conversely, while other BPUs share the chitin-inhibition mechanism, lufenuron's specific halogenation pattern (containing a hexafluoropropoxy group) confers superior lipophilicity and metabolic stability. This allows lufenuron to be stored in host adipose tissue for prolonged systemic release in veterinary applications, or to resist environmental degradation and aqueous wash-off in agricultural settings, capabilities that less lipophilic analogs cannot reliably match [3].

Complete Suppression of Flea Egg Viability in Veterinary Formulations

In a 90-day in vivo comparative study on dogs infested with the KS1 strain of cat fleas, lufenuron demonstrated absolute life-cycle disruption compared to the neurotoxic adulticide spinosad [1]. While spinosad-treated subjects permitted significant adult flea emergence from collected eggs between monthly doses, lufenuron completely halted viable egg production [1]. This absolute ovicidal efficacy is driven by lufenuron's systemic accumulation and deposition into the eggs by treated female fleas, preventing chitin formation in the developing embryos [1].

Evidence DimensionAdult flea emergence from collected eggs over 90 days
Target Compound Data0% emergence (100% ovicidal efficacy)
Comparator Or BaselineSpinosad (20.3% to 49.2% emergence on collection days 30-90)
Quantified DifferenceComplete suppression by lufenuron vs. up to 49.2% failure rate in life-cycle disruption for spinosad
ConditionsIn vivo canine model, oral administration, 90-day evaluation, Ctenocephalides felis (KS1 strain)

Procurement of lufenuron is essential for formulators developing preventative or life-cycle-breaking veterinary products, as adulticides alone cannot stop environmental re-infestation.

Superior Colony Eradication in Termite Baiting Systems

Lufenuron exhibits significantly higher field efficacy in structural pest baiting systems compared to first-generation BPUs like diflubenzuron [1]. In field trials evaluating monitoring-based control techniques, 0.1% diflubenzuron baits failed to significantly impact Coptotermes formosanus colonies over a two-year period [1]. In contrast, the subsequent application of 0.25% lufenuron baits to the same resistant colonies resulted in complete eradication within one month, demonstrating lufenuron's superior lethality and population-level impact on subterranean termites [1].

Evidence DimensionTermite colony eradication time
Target Compound Data0.25% Lufenuron bait (Eradication within 1 month)
Comparator Or Baseline0.1% Diflubenzuron bait (No significant effect after >2 years)
Quantified DifferenceRapid complete eradication vs. long-term failure
ConditionsField application, Coptotermes formosanus and Reticulitermes flavipes colonies

For manufacturers of structural pest control baits, lufenuron provides a reliable, definitive colony-elimination active ingredient where older BPUs fail to achieve critical mortality thresholds.

High Lipophilicity Driving Rainfastness and Processing Persistence

Lufenuron's molecular structure, featuring highly fluorinated aromatic rings, results in extreme lipophilicity and exceptionally low aqueous solubility [1]. With a log P of 5.12 and water solubility below 0.06 mg/L, lufenuron strongly adsorbs to plant cuticles and organic matrices [2]. Comparative residue analyses demonstrate that while pesticides with lower log P values (e.g., azoxystrobin, log P ~2.5) are easily removed by aqueous washing or boiling, lufenuron residues remain highly stable and bound to the substrate [3]. This physicochemical profile dictates that lufenuron is highly rainfast in agricultural applications but requires specialized lipophilic solvents, oil-in-water emulsions, or solid dispersion techniques for successful formulation [3].

Evidence DimensionLipophilicity (Log P) and aqueous wash-off resistance
Target Compound DataLog P = 5.12; Solubility = ~0.046 mg/L (High persistence during washing/boiling)
Comparator Or BaselineAzoxystrobin (Log P = 2.5; 66.2% reduction via aqueous washing)
Quantified Difference>2.5 log unit difference in lipophilicity resulting in minimal aqueous wash-off for lufenuron
ConditionsPhysicochemical profiling and agricultural residue removal assays (running water / heat treatment)

Formulators must select lufenuron when extreme rainfastness and prolonged foliar or environmental persistence are required, though it demands advanced non-aqueous or suspension formulation strategies.

Veterinary Preventative Formulations

Ideal for oral chewables or long-acting injectables for dogs and cats, where lufenuron's high log P allows it to be stored in adipose tissue and slowly released into the bloodstream, providing 30-day to 6-month ovicidal protection against fleas [1].

Combination Adulticide/IGR Therapeutics

The perfect synergistic partner for fast-acting neurotoxins like nitenpyram or spinosad. Lufenuron covers the ovicidal/larvicidal gap that adulticides leave behind, ensuring comprehensive life-cycle eradication [2].

Structural Termite Baiting Systems

The preferred active ingredient for subterranean termite baits, as it effectively eradicates colonies that have proven resistant or unresponsive to older chitin synthesis inhibitors like diflubenzuron [3].

Rainfast Agricultural Insecticides

Chosen for crop protection against lepidopteran pests where high environmental persistence and resistance to rain wash-off are required, leveraging its strong adsorption to plant cuticles[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

509.9784228 Da

Monoisotopic Mass

509.9784228 Da

Heavy Atom Count

32

Density

1.631±0.06 g/cm3(Predicted)

LogP

5.12 (LogP)

Appearance

Solid powder

Melting Point

166.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4629851K7Q
1R754M4918
9CR45YMS74

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

130841-22-4
130841-26-8
103055-07-8

Wikipedia

Lufenuron

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
INSECTICIDE; -> JECFA Functional Classes
Veterinary substances, Acaricides, Insecticides
PFAS (per- and polyfluoroalkyl substances) -> OECD Category
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1: Breijo M, Isnardi F, Brauer M, Schenker R, Ferrari M, Ferreira AM. An insect growth inhibitor--lufenuron--enhances albendazole activity against hydatid cyst. Vet Parasitol. 2011 Sep 27;181(2-4):341-4. doi: 10.1016/j.vetpar.2011.04.011. Epub 2011 Apr 15. PubMed PMID: 21592667.
2: Wang C, Henderson G, Gautam BK, Chen X. Lethal and sublethal effects of lufenuron on the Formosan subterranean termite (Isoptera: Rhinotermitidae). J Econ Entomol. 2014 Aug;107(4):1573-81. PubMed PMID: 25195450.
3: Dong B, Zhao Q, Hu J. Dissipation kinetics of emamectin benzoate and lufenuron residues in cabbage grown under field conditions. Environ Monit Assess. 2015 Dec;187(12):765. DOI: 10.1007/s10661-015-4989-1. Epub 2015 Nov 20. PubMed PMID: 26590145.
4: Wang C, Henderson G, Gautam BK. Lufenuron suppresses the resistance of Formosan subterranean termites (Isoptera: Rhinotermitidae) to entomopathogenic bacteria. J Econ Entomol. 2013 Aug;106(4):1812-8. PubMed PMID: 24020297.
5: Fonseca AP, Marques EJ, Torres JB, Silva LM, Siqueira HÁ. Lethal and sublethal effects of lufenuron on sugarcane borer Diatraea flavipennella and its parasitoid Cotesia flavipes. Ecotoxicology. 2015 Nov;24(9):1869-79. doi: 10.1007/s10646-015-1523-8. Epub 2015 Aug 7. PubMed PMID: 26250937.
6: do Nascimento AR, Fresia P, Cônsoli FL, Omoto C. Comparative transcriptome analysis of lufenuron-resistant and susceptible strains of Spodoptera frugiperda (Lepidoptera: Noctuidae). BMC Genomics. 2015 Nov 21;16:985. doi: 10.1186/s12864-015-2183-z. PubMed PMID: 26589731; PubMed Central PMCID: PMC4654862.
7: Khajepour S, Izadi H, Asari MJ. Evaluation of two formulated chitin synthesis inhibitors, hexaflumuron and lufenuron against the raisin moth, Ephestia figulilella. J Insect Sci. 2012;12:102. doi: 10.1673/031.012.10201. PubMed PMID: 23425138; PubMed Central PMCID: PMC3605030.
8: Salokhe SG, Deshpande SG, Mukherjee SN. Evaluation of the insect growth regulator Lufenuron (Match®) for control of Aedes aegypti by simulated field trials. Parasitol Res. 2012 Sep;111(3):1325-9. doi: 10.1007/s00436-012-2968-9. Epub 2012 May 26. PubMed PMID: 22638920.
9: Chang CL, Geib S, Cho IK, Li QX, Stanley D. Dietary lufenuron reduces egg hatch and influences protein expression in the fruit fly Bactrocera latifrons (Hendel). Arch Insect Biochem Physiol. 2014 Aug;86(4):193-208. doi: 10.1002/arch.21169. Epub 2014 Apr 21. PubMed PMID: 24753137.
10: Malhat F, Almaz M, Arief M, El-Din K, Fathy M. Residue, and dissipation dynamics of lufenuron in tomato fruit using QuEChERS methodology. Bull Environ Contam Toxicol. 2012 Nov;89(5):1037-9. doi: 10.1007/s00128-012-0823-4. Epub 2012 Sep 11. PubMed PMID: 22965335.
11: Rafaela Leão Soares P, Lucas Corrêa de Andrade A, Pinheiro Santos T, Caroline Barros Lucas da Silva S, Freitas da Silva J, Rodrigues Dos Santos A, Hugo Lima da Silva Souza E, Magliano da Cunha F, Wanderley Teixeira V, Sales Cadena MR, Bezerra de Sá F, Bezerra de Carvalho Júnior L, Gonçalves Cadena P. Acute and chronic toxicity of the benzoylurea pesticide, lufenuron, in the fish, Colossoma macropomum. Chemosphere. 2016 Oct;161:412-421. doi: 10.1016/j.chemosphere.2016.07.033. Epub 2016 Jul 21. PubMed PMID: 27448754.
12: Brock TC, Bas DA, Belgers JD, Bibbe L, Boerwinkel MC, Crum SJ, Diepens NJ, Kraak MH, Vonk JA, Roessink I. Effects of sediment-spiked lufenuron on benthic macroinvertebrates in outdoor microcosms and single-species toxicity tests. Aquat Toxicol. 2016 Aug;177:464-75. doi: 10.1016/j.aquatox.2016.06.021. Epub 2016 Jun 27. PubMed PMID: 27414482.
13: Likas DT, Tsiropoulos NG. Fate of three insect growth regulators (IGR) insecticides (flufenoxuron, lufenuron and tebufenozide) in grapes following field application and through the wine-making process. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 Feb;28(2):189-97. doi: 10.1080/19440049.2010.542184. PubMed PMID: 21318916.
14: Haverty MI, Tabuchi RL, Vargo EL, Cox DL, Nelson LJ, Lewis VR. Response of Reticulitermes Hesperus (Isoptera: Rhinotermitidae) colonies to baiting with lufenuron in northern California. J Econ Entomol. 2010 Jun;103(3):770-80. PubMed PMID: 20568623.
15: Mancianti F, Dabizzi S, Nardoni S. A lufenuron pre-treatment may enhance the effects of enilconazole or griseofulvin in feline dermatophytosis? J Feline Med Surg. 2009 Feb;11(2):91-5. DOI: 10.1016/j.jfms.2008.05.006. Epub 2008 Aug 5. PubMed PMID: 18684653.
16: Hanafi A, Garau VL, Caboni P, Sarais G, Cabras P. Minor crops for export: a case study of boscalid, pyraclostrobin, lufenuron and lambda-cyhalothrin residue levels on green beans and spring onions in Egypt. J Environ Sci Health B. 2010 Aug;45(6):493-500. doi: 10.1080/03601234.2010.493466. PubMed PMID: 20574869.
17: Wilson TG, Cryan JR. Lufenuron, a chitin-synthesis inhibitor, interrupts the development of Drosophila melanogaster. J Exp Zool. 1997 May 1;278(1):37-44. PubMed PMID: 9136145.
18: Meola RW, Dean SR, Meola SM, Sittertz-Bhatkar H, Schenker R. Effect of lufenuron on the chorionic and cuticular structure of unhatched larval Ctenocephalides felis (Siphonaptera: Pulicidae). J Med Entomol. 1999 Jan;36(1):92-100. PubMed PMID: 10071499.
19: Correia AA, Wanderley-Teixeira V, Teixeira AA, Oliveira JV, Gonçalves GG, Cavalcanti MG, Brayner FA, Alves LC. Microscopic analysis of Spodoptera frugiperda (Lepidoptera: Noctuidae) embryonic development before and after treatment with azadirachtin, lufenuron, and deltamethrin. J Econ Entomol. 2013 Apr;106(2):747-55. PubMed PMID: 23786063.
20: Bowman DD, Legg W, Stansfield DG. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired trichuriasis vulpis infections in dogs. Vet Ther. 2002 Fall;3(3):286-9. PubMed PMID: 12447836.

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